
2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one is an organic compound with a unique structure that combines a cyclohexene ring with a methoxyethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one typically involves the reaction of cyclohexanone with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the methoxyethyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions: 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxyethyl group.
科学的研究の応用
2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
2-Methoxyethanol: A simpler compound with a methoxyethyl group attached to an ethanol backbone.
3-Methylcyclohexanone: A related compound with a similar cyclohexanone structure but lacking the methoxyethyl group.
Uniqueness: 2-(2-Methoxyethyl)-3-methylcyclohex-2-en-1-one is unique due to the presence of both the methoxyethyl and methyl groups on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
105752-49-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-(2-methoxyethyl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-8-4-3-5-10(11)9(8)6-7-12-2/h3-7H2,1-2H3 |
InChIキー |
VPZVWAFNZKPXFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CCC1)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
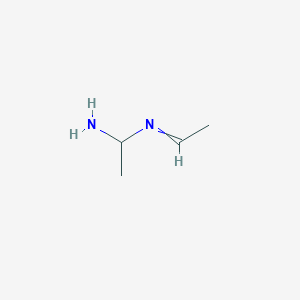

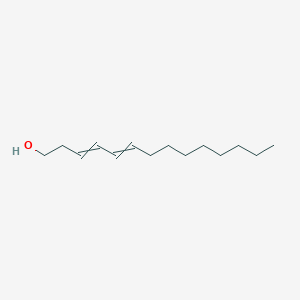
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
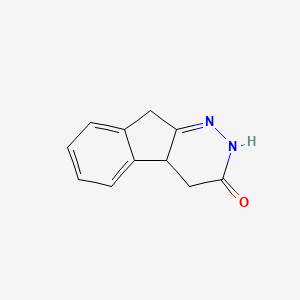
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
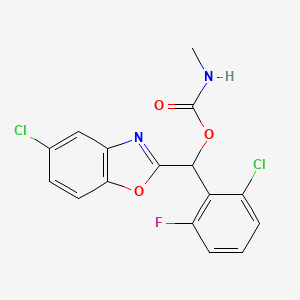
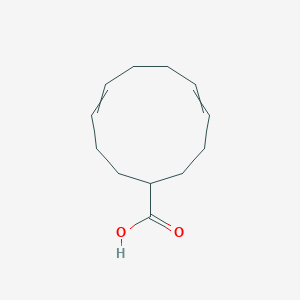

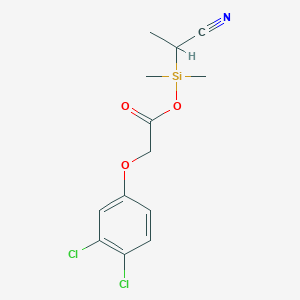
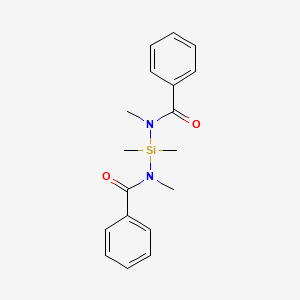

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
